4,4,6-Trimethyl-1,3-dioxane-2-thione
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Overview
Description
4,4,6-Trimethyl-1,3-dioxane-2-thione is an organic compound with the molecular formula C7H12O2S It is a heterocyclic compound containing a dioxane ring with three methyl groups and a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6-Trimethyl-1,3-dioxane-2-thione typically involves the reaction of 4,4,6-Trimethyl-1,3-dioxane with sulfurizing agents. One common method is the reaction of 4,4,6-Trimethyl-1,3-dioxane with Lawesson’s reagent under controlled conditions to introduce the thione group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory methods, with optimization for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
4,4,6-Trimethyl-1,3-dioxane-2-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding dioxane derivative.
Substitution: The methyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 4,4,6-Trimethyl-1,3-dioxane.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4,4,6-Trimethyl-1,3-dioxane-2-thione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4,6-Trimethyl-1,3-dioxane-2-thione involves its interaction with various molecular targets. The thione group can act as a nucleophile, participating in reactions with electrophiles. The compound’s reactivity is influenced by the electron-donating effects of the methyl groups and the electron-withdrawing effects of the thione group.
Comparison with Similar Compounds
Similar Compounds
4,4,6-Trimethyl-1,3-dioxane: Lacks the thione group and has different reactivity.
2,2,5-Trimethyl-1,3-dioxane-4,6-dione:
1,3-Dioxane, 2,4,6-trimethyl-: Another similar compound with different substitution patterns.
Uniqueness
4,4,6-Trimethyl-1,3-dioxane-2-thione is unique due to the presence of the thione group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable for specific applications in synthesis and research.
Biological Activity
4,4,6-Trimethyl-1,3-dioxane-2-thione is an organic compound notable for its unique structural features, including a dioxane ring and a thione functional group. This compound has garnered attention in both chemical synthesis and biological research due to its distinctive properties and potential applications.
Structural Characteristics
The molecular formula of this compound is C7H12O2S with a molecular weight of approximately 160.24 g/mol. The structure comprises three methyl groups at positions 4 and 6 of the dioxane ring, along with a sulfur atom double-bonded to an oxygen atom at position 2, characteristic of thiones. This configuration influences its reactivity and biological activity significantly.
The biological activities of this compound are primarily attributed to its thione group, which can act as a nucleophile in various chemical reactions. This property allows the compound to interact with electrophiles and participate in diverse synthetic pathways that may lead to biologically active derivatives. The thione functionality is essential for its potential applications in medicinal chemistry and pharmacology.
Case Studies and Research Findings
- Toxicological Studies : Research involving animal models has demonstrated that compounds structurally related to this compound can exhibit varying degrees of toxicity. For instance, studies on male F344 rats showed that certain dioxane derivatives could induce liver foci associated with carcinogenic activity when administered in specific doses. The observed effects included alterations in liver histology and enzyme expression related to detoxification processes .
- Synthetic Pathways and Biological Implications : The synthesis of this compound often involves the reaction of diols with sulfurizing agents such as Lawesson's reagent. This method not only facilitates the formation of the thione group but also opens avenues for creating biologically active derivatives through further functionalization .
- Comparative Studies : Comparative analyses with similar compounds have highlighted the unique reactivity profile of this compound. For example:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
4,4,6-Trimethyl-1,3-dioxane | Lacks thione group; contains dioxane | Less reactive compared to its thione counterpart |
2,2,5-Trimethyl-1,3-dioxane-4,6-dione | Contains dione instead of thione | Different reactivity due to carbonyl groups |
1,3-Dioxane, 2,4,6-trimethyl | Similar dioxane structure but different substitution | Lacks thione functionality; different reactivity |
This table illustrates how the presence of the thione group enhances reactivity and potential biological activity compared to analogs lacking this feature.
Potential Applications
The biological activity of this compound suggests several potential applications:
- Pharmaceutical Development : Its ability to act as a nucleophile makes it a candidate for synthesizing new drug molecules targeting various diseases.
- Chemical Synthesis : The compound's unique properties facilitate its use in developing novel synthetic methodologies in organic chemistry.
Properties
CAS No. |
102368-18-3 |
---|---|
Molecular Formula |
C7H12O2S |
Molecular Weight |
160.24 g/mol |
IUPAC Name |
4,4,6-trimethyl-1,3-dioxane-2-thione |
InChI |
InChI=1S/C7H12O2S/c1-5-4-7(2,3)9-6(10)8-5/h5H,4H2,1-3H3 |
InChI Key |
UKKXYMSTFJDDMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(OC(=S)O1)(C)C |
Origin of Product |
United States |
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